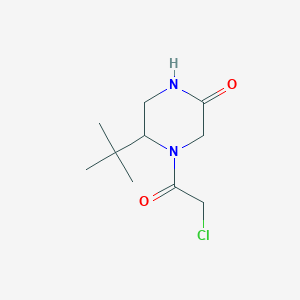
5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TCBAP and is a derivative of piperazine.
Mecanismo De Acción
The exact mechanism of action of 5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by interfering with their cell wall synthesis. TCBAP has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It has been reported to have a low potential for causing adverse effects on the liver and kidneys. TCBAP has also been shown to have a low potential for causing genotoxicity and mutagenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. TCBAP is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, one of the limitations of using TCBAP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one in scientific research. One potential application is in the development of new antibiotics that can be used to treat drug-resistant bacterial infections. TCBAP may also be useful in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of TCBAP and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of potential applications in scientific research. Its ease of synthesis and low toxicity make it an attractive building block for the development of new drugs and biologically active compounds. Further research is needed to fully understand the mechanism of action of TCBAP and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one involves the reaction of piperazine with 2-chloroacetyl chloride in the presence of a base. The reaction takes place at room temperature and yields TCBAP as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-Tert-butyl-4-(2-chloroacetyl)piperazin-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various biologically active compounds. TCBAP has been reported to have antibacterial, antifungal, and antitumor activities. It has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-tert-butyl-4-(2-chloroacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-10(2,3)7-5-12-8(14)6-13(7)9(15)4-11/h7H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKARAUVQKAETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)CN1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2724809.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2724811.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)
![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)

![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)
![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)